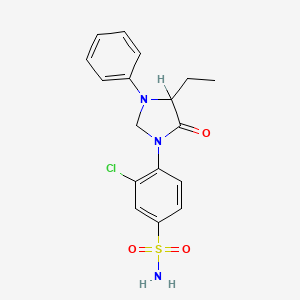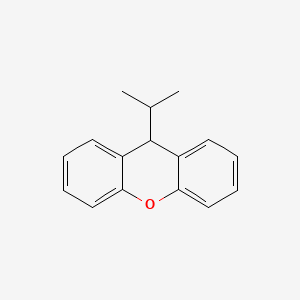
Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate typically involves the reaction of indole derivatives with butanoic acid esters. One common method is the reaction of 3-substituted indoles with ethyl 4-bromobutanoate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone used in rooting powders.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Ethyl 4-(2,3-dihydro-1H-indol-3-YL)butanoate is unique due to its specific ester functional group and the presence of a butanoate moiety, which can influence its reactivity and biological activity .
Properties
CAS No. |
64802-52-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)9-5-6-11-10-15-13-8-4-3-7-12(11)13/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3 |
InChI Key |
VUGPDYWMKXWAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


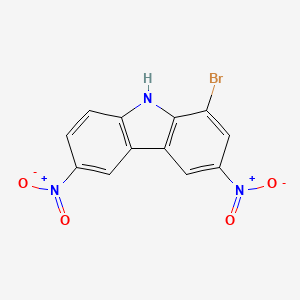
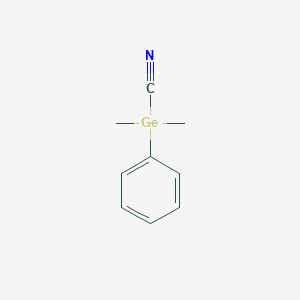
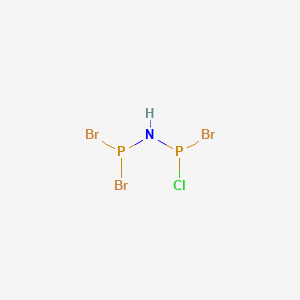
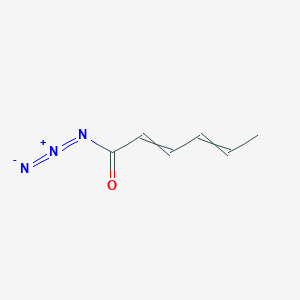
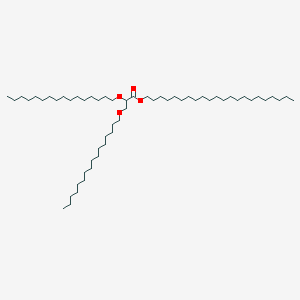
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


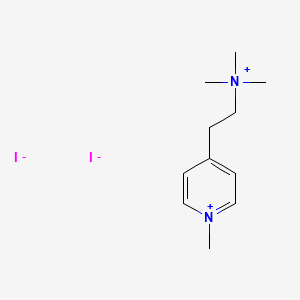
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

